molecular formula C16H24N2O3S B2381787 N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1091417-27-4

N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No.: B2381787
CAS No.: 1091417-27-4
M. Wt: 324.44
InChI Key: BZIRDFGEHIRMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Sequential C-N Bond Formations : The use of tert-butyl nitrite in multicomponent reactions involving quinolines and isoquinolines shows the importance of tert-butyl groups in facilitating complex organic transformations. This relevance hints at the possible use of "N1-(tert-butyl)-N2-..." in similar sequential C-N bond-forming reactions, which are pivotal in synthesizing fused ring systems and heterocycles (Sau et al., 2018).

Catalytic Activity of Complexes : The catalytic activities of certain complexes, involving tert-butyl groups, in oxidative bromination reactions demonstrate the potential of such groups in catalysis. These activities suggest the possible application of "N1-(tert-butyl)-N2-..." in developing new catalytic systems that can facilitate various organic transformations, including oxidation and bromination reactions (Maurya et al., 2019).

Material Science

Photophysical Properties : The study of pyrenes substituted with tert-butyl groups, which exhibit stable and highly fluorescent properties, highlights the potential application of "N1-(tert-butyl)-N2-..." in material science, particularly in the development of new fluorescent materials for optical applications (Feng et al., 2013).

Chemical Interactions and Stability

Hydrogen Bonding in Complexes : The study of pyrazole complexes with tert-butyl groups explores the effects of substituents on hydrogen bonding. This research can provide insights into the design of "N1-(tert-butyl)-N2-..." for specific applications where hydrogen bonding interactions are crucial for stability or reactivity (Grotjahn et al., 2003).

Properties

IUPAC Name

N'-tert-butyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-15(2,3)18-14(20)13(19)17-11-16(6-8-21-9-7-16)12-5-4-10-22-12/h4-5,10H,6-9,11H2,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIRDFGEHIRMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC1(CCOCC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.